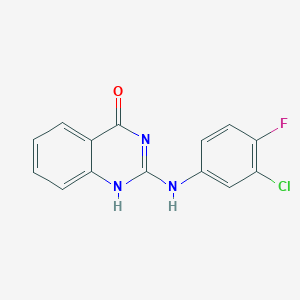
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one, also known as BMT-1, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been shown to reduce the production of amyloid beta, which is a hallmark of the disease. In schizophrenia, this compound has been suggested to modulate the activity of dopamine receptors in the brain.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to reduce amyloid beta deposition and improve cognitive function. In schizophrenia, this compound has been shown to reduce the negative symptoms of the disease.
実験室実験の利点と制限
One of the advantages of using 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its potential therapeutic value in various diseases. Another advantage is that this compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one. One future direction is to further investigate the mechanism of action of this compound in various diseases. Another future direction is to study the pharmacokinetics and toxicity of this compound in animal models. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic value in various diseases. The synthesis of this compound involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as DCC. This compound has been shown to have various biochemical and physiological effects in animal models. Future studies could focus on further investigating the mechanism of action, improving the synthesis method, and conducting clinical trials to evaluate the safety and efficacy of this compound.
合成法
The synthesis of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and schizophrenia. In cancer, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In schizophrenia, this compound has been studied for its potential to reduce the negative symptoms of the disease.
特性
分子式 |
C21H23N5O |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
5-(4-benzhydrylpiperazin-1-yl)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C21H23N5O/c1-16-20(22-21(27)24-23-16)26-14-12-25(13-15-26)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,24,27) |
InChIキー |
GGHVUTXLMLUDMD-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254082.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)
![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)

![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)
